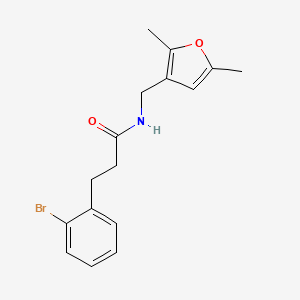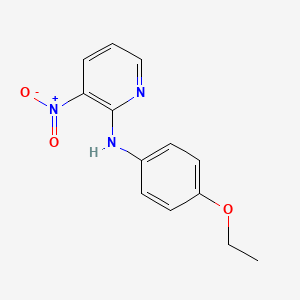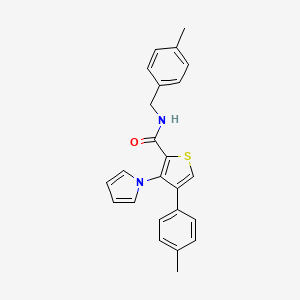
3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is 336.229. For a detailed molecular structure, it’s recommended to refer to databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide are not detailed in the search results. For comprehensive information on its physical and chemical properties, it’s recommended to refer to databases like PubChem .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
Compound 3, a neurokinin-1 receptor antagonist with high water solubility, demonstrates potential for both intravenous and oral clinical administration. Its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression highlights its therapeutic applications (Harrison et al., 2001).
Tyrosinase Inhibitors
Biphenyl-based compounds, known for treating hypertension and inflammation, show promise in pharmaceutical developments. A study on novel biphenyl ester derivatives as tyrosinase inhibitors revealed significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid, suggesting potential applications in cosmetic and medical treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Antimicrobial Properties
Research into arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has opened avenues for developing new antimicrobial agents. These compounds, synthesized via copper catalytic anionarylation, exhibit notable antibacterial and antifungal activities, underscoring their potential in addressing microbial resistance (Baranovskyi et al., 2018).
Catalysis in Organic Synthesis
The novel synthesis of 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its significant anti-proliferative effect on cancer cells, as demonstrated in vitro, indicate its potential as a chemotherapeutic agent. The efficiency of this compound in inhibiting cell proliferation surpasses that of known chemotherapeutic molecules, suggesting a new pathway for cancer treatment research (Yamada et al., 2010).
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-((2,5-dimethylfuran-3-yl)methyl)propanamide is not specified in the search results. The mechanism of action would depend on the specific application of this compound in research or industry.
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXOPARTMJUCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)
![Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2534039.png)





![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)